synthesis and characterization of 1-Phenylhexyl thiocyanate
synthesis and characterization of 1-Phenylhexyl thiocyanate
An In-depth Technical Guide on the Synthesis and Characterization of 1-Phenylhexyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a valuable building block in organic synthesis. Organic thiocyanates are versatile intermediates used in the creation of various sulfur-containing functional groups and heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.[1][2][3] This document details a common synthetic route, purification methods, and a full suite of characterization techniques to verify the structure and purity of the target compound.
Synthesis of 1-Phenylhexyl Thiocyanate
The most prevalent method for synthesizing alkyl and benzylic thiocyanates is through a nucleophilic substitution reaction.[3] This involves reacting an appropriate alkyl halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[3][4] For 1-Phenylhexyl thiocyanate, the reaction proceeds via an SN2 mechanism where the thiocyanate ion (SCN⁻) displaces a halide from 1-halo-1-phenylhexane. The use of a polar aprotic solvent like acetone or DMF is common to facilitate the dissolution of the thiocyanate salt and promote the reaction.
The primary competing reaction is the formation of the isomeric 1-phenylhexyl isothiocyanate. Substrates that favor SN1-type reactions, such as certain benzylic halides, have a higher tendency to yield the isothiocyanate product.[3] However, by carefully selecting the reaction conditions, the formation of the desired thiocyanate can be maximized.
General Reaction Scheme
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous compounds.[5][6]
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium thiocyanate (NaSCN, 1.5 equivalents).
-
Solvent Addition: Add 100 mL of acetone to the flask and stir the suspension.
-
Reactant Addition: Dissolve 1-bromo-1-phenylhexane (1.0 equivalent) in 20 mL of acetone and add it dropwise to the stirred NaSCN suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide (NaBr) and any unreacted NaSCN.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in 50 mL of diethyl ether and wash it with deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Phenylhexyl thiocyanate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to afford the pure compound.
Table of Reaction Parameters
| Parameter | Value / Description |
| Starting Material | 1-Bromo-1-phenylhexane |
| Reagent | Sodium Thiocyanate (NaSCN) |
| Stoichiometry | 1.5 eq. NaSCN per 1.0 eq. of alkyl halide |
| Solvent | Acetone |
| Temperature | Reflux (~56°C) |
| Reaction Time | 4 - 6 hours |
| Purification | Flash Column Chromatography |
| Expected Yield | 80-95% (based on similar reactions) |
Synthesis and Purification Workflow
Characterization of 1-Phenylhexyl Thiocyanate
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-Phenylhexyl thiocyanate. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number and environment of protons. The key signal is the methine proton (CH) adjacent to both the phenyl ring and the thiocyanate group. Its chemical shift and multiplicity are diagnostic.
-
¹³C NMR: Confirms the carbon skeleton. The chemical shift of the carbon atom in the thiocyanate group (-SCN) is highly characteristic and typically appears in the 109-115 ppm range.[7][8]
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |
| Methine-H | 4.4 - 4.6 | t | 1H | Ph-CH -SCN |
| Methylene-H | 1.8 - 2.0 | m | 2H | -CH₂- |
| Methylene-H | 1.2 - 1.5 | m | 6H | -(CH₂)₃- |
| Methyl-H | 0.8 - 0.9 | t | 3H | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Phenyl-C | 138-140 | C (quaternary) |
| Phenyl-C | 128-130 | CH |
| Phenyl-C | 126-128 | CH |
| Thiocyanate-C | 110-114 | -SCN |
| Methine-C | 55-60 | Ph-C H-SCN |
| Alkyl-C | 22-35 | -CH₂- chain |
| Methyl-C | ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 1-Phenylhexyl thiocyanate, the most telling absorption is the sharp, strong band corresponding to the C≡N triple bond stretch of the thiocyanate group.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3030-3080 | Medium | C-H Stretch | Aromatic |
| 2850-2960 | Medium-Strong | C-H Stretch | Aliphatic |
| 2150-2160 | Strong, Sharp | C≡N Stretch | Thiocyanate |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 690-770 | Strong | C-H Bend | Monosubstituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₇NS |
| Molecular Weight | 219.35 g/mol |
| Expected M⁺ Peak (m/z) | 219.11 |
Logical Relationship Diagram
This diagram illustrates the logical flow from starting materials to the fully characterized final product.
Conclusion
The synthesis of 1-Phenylhexyl thiocyanate is reliably achieved through the nucleophilic substitution of 1-bromo-1-phenylhexane with sodium thiocyanate. Careful control of reaction conditions is necessary to favor the desired thiocyanate product over its isothiocyanate isomer. The identity and purity of the final compound are definitively confirmed through a combination of NMR and IR spectroscopy and mass spectrometry, with each technique providing critical and complementary structural information. This guide provides a robust framework for the successful synthesis and validation of 1-Phenylhexyl thiocyanate for research and development applications.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. US3647849A - Production of alkyl thiocyanates - Google Patents [patents.google.com]
- 5. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actachemscand.org [actachemscand.org]
